molecular formula C20H27N3O3S B2813274 4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide CAS No. 1034266-12-0

4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide

Cat. No. B2813274
CAS RN: 1034266-12-0
M. Wt: 389.51
InChI Key: FWXGHTUTTYHUCO-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent . In the case of piperazine derivatives, recent developments in their synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-Ra), and nuclear magnetic resonance (NMR) . Theoretical calculations using methods like Density Functional Theory (DFT) can also provide insights into the geometric parameters and spectroscopic data .


Chemical Reactions Analysis

The chemical reactivity of a compound can be inferred from its HOMO-LUMO energy gap. A lower energy gap indicates higher reactivity. For similar compounds, the HOMO-LUMO energy gap has been found to be around 5.19 eV .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through experimental methods and theoretical calculations. For instance, the compound’s solubility, stability, and reactivity can be assessed. In the case of similar compounds, they have been found to exhibit low reactivity and good stability .

Mechanism of Action

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may act as a ligand for various receptors or enzymes, altering their function and leading to downstream effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by CHEMBL524007. Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may influence multiple pathways .

Pharmacokinetics

The methoxy and sulfonamide groups could potentially enhance its solubility, while the piperazine ring might facilitate membrane permeability .

Result of Action

The molecular and cellular effects of CHEMBL524007 are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the precise outcomes of its action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of CHEMBL524007. Without specific experimental data, these effects are speculative .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential interactions with biological systems. While specific safety and hazard information for this compound is not available in the resources, similar compounds have been studied for their cytotoxic effects .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its mechanism of action. The development of novel derivatives and analogs could also be a promising direction .

properties

IUPAC Name

4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-19-8-10-20(11-9-19)27(24,25)21-12-5-13-22-14-16-23(17-15-22)18-6-3-2-4-7-18/h2-4,6-11,21H,5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXGHTUTTYHUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide

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